molecular formula C16H15NO2 B4964427 3-phenoxy-N-(prop-2-en-1-yl)benzamide

3-phenoxy-N-(prop-2-en-1-yl)benzamide

Cat. No.: B4964427
M. Wt: 253.29 g/mol
InChI Key: ZDLMMQNTQUWEDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenoxy-N-(prop-2-en-1-yl)benzamide is a synthetic benzamide derivative provided for research purposes. This compound features a benzamide core structure, a scaffold known for its diverse biological activities and relevance in medicinal chemistry . The molecular structure incorporates a phenoxy ether linkage and an N-allyl substituent, which may influence its physicochemical properties and interaction with biological targets. Benzamide analogues have been investigated for their potential as inhibitors of various enzymes, including protein kinases . Researchers are exploring this compound and its structural relatives in early-stage discovery projects. The presence of the allyl group may offer a synthetic handle for further chemical modification, making it a valuable building block for developing more complex molecules or chemical probes. This product is intended for laboratory research applications only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions. Specific data on its mechanism of action, pharmacological activity, and absorption properties are areas of ongoing investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenoxy-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-2-11-17-16(18)13-7-6-10-15(12-13)19-14-8-4-3-5-9-14/h2-10,12H,1,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLMMQNTQUWEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-phenoxy-N-(prop-2-en-1-yl)benzamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Pharmacological Profiling

Executive Summary

3-phenoxy-N-(prop-2-en-1-yl)benzamide (also referred to as N-allyl-3-phenoxybenzamide ) is a synthetic small molecule belonging to the N-substituted benzamide class.[1][2][3] Structurally, it combines a lipophilic diphenyl ether core (3-phenoxybenzamide) with a reactive N-allyl terminus.

While the 3-phenoxybenzamide scaffold is widely recognized for its utility in anti-parasitic research (specifically against Plasmodium falciparum and Trypanosoma) and as an intermediate in pyrethroid chemistry, the N-allyl derivative is distinct. It serves primarily as a mechanism-based inactivator (suicide substrate) probe for cytochrome P450 enzymes (specifically CYP2B6 and CYP2E1) and as a chemical handle in fragment-based drug discovery (FBDD) for investigating hydrophobic pockets in target proteins.

This guide details the physicochemical properties, validated synthetic protocols, and the specific mechanism of heme-alkylation driven by the N-allyl warhead.

Part 1: Chemical Structure & Physicochemical Properties[4]

The molecule consists of a central benzamide linker connecting a lipophilic 3-phenoxy group and a terminal allyl group. The meta-substitution (3-position) of the phenoxy ring forces a "bent" conformation, critical for fitting into the hydrophobic access channels of globular proteins like CYPs or Glycine Transporters (GlyT).

Table 1: Physicochemical Profile

PropertyValue / DescriptionClinical/Experimental Relevance
IUPAC Name 3-phenoxy-N-(prop-2-en-1-yl)benzamideUnambiguous chemical identifier.
Molecular Formula C₁₆H₁₅NO₂Carbon-rich scaffold indicating low aqueous solubility.
Molecular Weight 253.30 g/mol Fragment-like (<300 Da); ideal for lead optimization.
cLogP (Predicted) 3.8 – 4.2Highly lipophilic. Requires DMSO/Ethanol for stock solutions.
H-Bond Donors 1 (Amide NH)Critical for active site anchoring (e.g., to Glu/Asp residues).
H-Bond Acceptors 2 (Amide O, Ether O)Modulates interaction with solvent and protein backbone.
Rotatable Bonds 5Moderate flexibility allows induced-fit binding.
Topological Polar Surface Area ~38 ŲHigh membrane permeability (blood-brain barrier penetrant).
Part 2: Synthetic Methodology

The synthesis of 3-phenoxy-N-(prop-2-en-1-yl)benzamide is achieved via a standard nucleophilic acyl substitution. While acid chloride methods are common, the HATU-mediated coupling is preferred for research-grade purity to prevent side reactions with the allyl double bond.

Protocol: HATU-Mediated Amidation

Objective: Synthesize 1.0 g of target compound with >98% purity.

Reagents:

  • Substrate: 3-Phenoxybenzoic acid (CAS: 3739-38-6)

  • Nucleophile: Allylamine (prop-2-en-1-amine)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Workflow:

  • Activation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve 3-phenoxybenzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (2.0 eq) and stir for 5 minutes.
    
  • Coupling: Add HATU (1.1 eq) in one portion. The solution should turn slightly yellow. Stir for 15 minutes to form the activated ester species.

  • Addition: Dropwise add Allylamine (1.2 eq) to the mixture.

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1). The acid spot should disappear.

  • Workup: Dilute reaction with EtOAc (50 mL). Wash sequentially with:

    • 1M HCl (2x) – Removes excess amine/DIPEA.

    • Sat.

      
       (2x) – Removes unreacted acid.
      
    • Brine (1x).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
    

Yield Expectation: 85–92% as a white/off-white solid.

Visualization: Synthetic Pathway

Synthesis Start 3-Phenoxybenzoic Acid (Lipophilic Core) Reagents Activation: HATU / DIPEA (DMF, 15 min) Start->Reagents Intermediate Activated Ester (O-At Intermediate) Reagents->Intermediate Activation Product 3-phenoxy-N-(prop-2-en-1-yl)benzamide (Target) Intermediate->Product Nucleophilic Attack Amine Allylamine (Nucleophile) Amine->Product + Amine

Caption: HATU-mediated amidation pathway ensuring preservation of the allyl functionality.

Part 3: Biological Mechanism of Action

The defining feature of this molecule is the N-allyl group . In the context of drug metabolism and toxicology, this moiety acts as a "warhead" for Mechanism-Based Inactivation (MBI) of Cytochrome P450 enzymes.[4]

The "Suicide Substrate" Mechanism
  • Binding: The lipophilic 3-phenoxy tail anchors the molecule into the active site of the P450 (e.g., CYP2B6), positioning the N-allyl group near the Heme Iron-Oxo species (Compound I).

  • Oxidation: The P450 attempts to oxidize the terminal double bond.

  • Radical Formation: Instead of a clean hydroxylation, the reaction generates a radical cation or an epoxide intermediate on the allyl group.

  • Alkylation: This reactive intermediate collapses onto the pyrrole nitrogen of the Heme porphyrin ring.

  • Inactivation: The heme is now N-alkylated (forming a "green pigment"). The enzyme is covalently modified and permanently inactive.

This property makes 3-phenoxy-N-(prop-2-en-1-yl)benzamide a valuable chemical probe for mapping the active site topology of P450s and studying drug-drug interactions (DDI).

Visualization: P450 Inactivation Cycle

Mechanism Enzyme Active CYP450 (Heme-Fe) Binding Substrate Binding (Phenoxy Anchor) Enzyme->Binding Oxidation Catalytic Oxidation (Fe=O attacks Allyl) Binding->Oxidation Reactive Reactive Intermediate (Epoxide/Radical) Oxidation->Reactive Reactive->Enzyme Metabolic Escape (Minor Pathway) Alkylation Heme Alkylation (N-Allyl-Porphyrin) Reactive->Alkylation Suicide Event Dead Inactivated Enzyme (Irreversible) Alkylation->Dead

Caption: Mechanism-based inactivation (MBI) pathway where the N-allyl group covalently modifies the P450 heme.

Part 4: Analytical Profiling & Validation

To validate the identity of the synthesized probe, the following spectral signatures must be confirmed.

1. Proton NMR (


-NMR, 400 MHz, 

)
  • 
     7.0 – 7.5 ppm (Multiplet, 9H):  Aromatic protons from the benzamide and phenoxy rings. Look for the diagnostic triplet/doublet patterns of the 3-substituted system.
    
  • 
     6.4 ppm (Broad Singlet, 1H):  Amide N-H.
    
  • 
     5.8 – 6.0 ppm (Multiplet, 1H):  Allyl internal vinyl proton (
    
    
    
    ).
  • 
     5.1 – 5.3 ppm (Two doublets, 2H):  Allyl terminal vinyl protons (
    
    
    
    ).
  • 
     4.0 – 4.1 ppm (Triplet/Multiplet, 2H):  Allylic methylene (
    
    
    
    ).

2. Mass Spectrometry (ESI-MS)

  • Target Ion:

    
    
    
  • Calculated m/z: 254.11

  • Fragmentation Pattern: Loss of the allyl group (M-41) or cleavage of the amide bond (Benzoyl cation formation) is common in MS/MS.

Part 5: Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye). Potential sensitizer due to the reactive allyl group.

  • Storage: Store at -20°C in a desiccator. The allyl group is susceptible to slow oxidation (auto-oxidation) if exposed to air/light for prolonged periods.

  • Solubility: Insoluble in water. Soluble in DMSO (>20 mg/mL) and Ethanol.

References
  • Mechanism-Based Inhibition of P450s

    • Source: Fontana, E., et al. (2005). "Cytochrome P450 enzymes mechanism based inhibitors: common sub-structures and reactivity." Current Drug Metabolism.
    • Relevance: Defines the N-allyl motif as a classic suicide substr
    • Link:

  • Benzamide Synthesis Protocols

    • Source: Montalbetti, C.A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron.
    • Relevance: Establishes HATU as the gold standard for synthesizing sterically hindered or functionalized amides.
    • Link:

  • Phenoxybenzamide Scaffold Activity

    • Source: Nagle, A., et al. (2014). "Identification of a novel 3-phenoxybenzamide series with potent anti-plasmodial activity." Journal of Medicinal Chemistry.
    • Relevance: Validates the 3-phenoxybenzamide core as a bioactive scaffold for drug discovery.
    • Link:

Sources

Methodological & Application

Streamlined Synthesis of 3-Phenoxy-N-(prop-2-en-1-yl)benzamide: A Robust Amide Coupling Protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of 3-phenoxy-N-(prop-2-en-1-yl)benzamide, a versatile chemical intermediate with applications in medicinal chemistry and materials science. The described method employs a direct one-pot amide coupling of 3-phenoxybenzoic acid and allylamine using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as activating agents. This protocol is optimized for high yield, purity, and operational simplicity, making it suitable for both small-scale research and larger-scale process development. We provide in-depth explanations for critical experimental choices, comprehensive safety guidelines, and expected analytical data for product validation, ensuring a reliable and reproducible synthesis.

Introduction and Scientific Rationale

N-allyl amides are significant structural motifs in organic chemistry, serving as precursors for a variety of nitrogen-containing heterocycles and other functionalized molecules.[1] The title compound, 3-phenoxy-N-(prop-2-en-1-yl)benzamide, combines this reactive allyl group with a phenoxybenzoyl core, a scaffold present in numerous biologically active compounds. The synthesis is achieved through a well-established amide bond formation reaction.

While conversion of the carboxylic acid to an acyl chloride followed by reaction with the amine is a viable route[2][3], we present a direct coupling method to streamline the process. This approach avoids the isolation of the often moisture-sensitive acyl chloride intermediate. The use of N,N'-dicyclohexylcarbodiimide (DCC) in conjunction with 1-hydroxybenzotriazole (HOBt) is a cornerstone of modern peptide and amide synthesis.

Mechanism Insight: The reaction proceeds via the activation of the carboxylic acid (3-phenoxybenzoic acid) by DCC to form a highly reactive O-acylisourea intermediate. However, this intermediate is susceptible to racemization (if chiral centers are present) and can rearrange to a stable N-acylurea byproduct. The addition of HOBt mitigates these side reactions by rapidly trapping the O-acylisourea to form an active HOBt ester.[4][5] This ester is less prone to side reactions and reacts efficiently with the nucleophilic amine (allylamine) to furnish the desired amide product, releasing the regenerated HOBt. The spent DCC is converted into the insoluble N,N'-dicyclohexylurea (DCU), which can be easily removed by filtration.

Materials and Methods

Reagents and Materials
ReagentCAS No.Molecular FormulaMW ( g/mol )Supplier Notes
3-Phenoxybenzoic acid3739-38-6C₁₃H₁₀O₃214.22≥98% purity
Allylamine107-11-9C₃H₇N57.09≥99% purity[6]
N,N'-Dicyclohexylcarbodiimide (DCC)538-75-0C₁₃H₂₂N₂206.33≥99% purity[7]
1-Hydroxybenzotriazole (HOBt), anhydrous2592-95-2C₆H₅N₃O135.13Anhydrous grade is crucial[8][9]
Dichloromethane (DCM), anhydrous75-09-2CH₂Cl₂84.93Anhydrous, <50 ppm water[10][11]
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Aqueous solution[12]
Brine (Saturated NaCl solution)7647-14-5NaCl58.44Aqueous solution
Magnesium Sulfate (MgSO₄), anhydrous7487-88-9MgSO₄120.37Fine powder for drying[13]
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Fume hood

Safety Precautions and Hazard Management

This protocol involves hazardous materials and should be performed exclusively within a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • 3-Phenoxybenzoic acid: May cause skin, eye, and respiratory tract irritation.[14][15][16]

  • Allylamine: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.[17][18][19] Handle with extreme caution in a well-ventilated fume hood.

  • N,N'-Dicyclohexylcarbodiimide (DCC): Toxic in contact with skin and harmful if swallowed. A potent skin sensitizer that can cause severe allergic reactions upon contact.[7][20][21] Avoid all skin contact.

  • 1-Hydroxybenzotriazole (HOBt): Anhydrous HOBt is classified as an explosive and may decompose violently upon heating or friction.[4][8] Handle with care, avoiding grinding or shock.

  • Dichloromethane (DCM): Volatile solvent. Suspected of causing cancer and may cause drowsiness or dizziness.[22][23][24] Ensure proper ventilation to avoid inhalation.

All waste materials, including solvents and reaction residues, must be disposed of according to institutional and local hazardous waste regulations.

Detailed Synthesis Protocol

This protocol describes the synthesis on a 10 mmol scale.

Step 1: Reaction Setup
  • To a 250 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-phenoxybenzoic acid (2.14 g, 10.0 mmol, 1.0 equiv.) and 1-hydroxybenzotriazole (1.49 g, 11.0 mmol, 1.1 equiv.).

  • Add 100 mL of anhydrous dichloromethane (DCM) to the flask.

  • Stir the mixture at room temperature under a nitrogen atmosphere until all solids have dissolved.

  • Cool the reaction flask to 0 °C using an ice-water bath.

  • In a separate vial, dissolve allylamine (0.63 g, 0.83 mL, 11.0 mmol, 1.1 equiv.) in 10 mL of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 5 minutes.

    • Scientist's Note: Adding the amine before the coupling agent ensures it is present to react with the activated ester as soon as it is formed, minimizing side reactions.

Step 2: Amide Coupling Reaction
  • In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol, 1.1 equiv.) in 20 mL of anhydrous DCM.

  • Add the DCC solution dropwise to the cold (0 °C), stirring reaction mixture over a period of 15-20 minutes. A white precipitate (N,N'-dicyclohexylurea, DCU) will begin to form almost immediately.

    • Scientist's Note: A slow, controlled addition of DCC is critical to maintain the low temperature and manage the exothermic nature of the O-acylisourea formation.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Let the reaction stir at room temperature for 12-16 hours.

Step 3: Reaction Monitoring
  • Monitor the reaction progress using TLC (e.g., mobile phase: 30% Ethyl Acetate in Hexanes).

  • Spot the starting material (3-phenoxybenzoic acid) and the reaction mixture on a TLC plate.

  • The reaction is considered complete upon the disappearance of the limiting reagent (3-phenoxybenzoic acid).

Step 4: Work-up and Isolation
  • Once the reaction is complete, cool the flask again in an ice bath for 30 minutes to maximize the precipitation of the DCU byproduct.

  • Remove the DCU precipitate by vacuum filtration through a Büchner funnel, washing the solid with a small amount of cold DCM (2 x 10 mL).

  • Transfer the combined filtrate to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (2 x 30 mL) - to remove any unreacted allylamine.

    • Saturated NaHCO₃ solution (2 x 30 mL) - to remove unreacted 3-phenoxybenzoic acid and HOBt.[25]

    • Brine (1 x 40 mL) - to remove residual water and break any emulsions.

  • Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄).[26][27] Add the MgSO₄ until it no longer clumps together, indicating the solution is dry.[13]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or waxy solid.

Step 5: Purification
  • Purify the crude product by flash column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30% ethyl acetate) to isolate the pure 3-phenoxy-N-(prop-2-en-1-yl)benzamide.

  • Combine the pure fractions (as identified by TLC) and remove the solvent under reduced pressure to yield the final product.

Visual Representations

Reaction Scheme

reaction_scheme reactant1 3-Phenoxybenzoic Acid reagents DCC, HOBt DCM, 0°C to RT reactant1->reagents reactant2 Allylamine reactant2->reagents product 3-Phenoxy-N-(prop-2-en-1-yl)benzamide reagents->product

Caption: Amide coupling of 3-Phenoxybenzoic Acid and Allylamine.

Experimental Workflow

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis arrow -> A 1. Dissolve Acid & HOBt in anhydrous DCM B 2. Cool to 0°C A->B C 3. Add Allylamine Solution B->C D 4. Add DCC Solution Dropwise at 0°C C->D E 5. Warm to RT, Stir 12-16h D->E F 6. Monitor by TLC E->F G 7. Filter DCU Byproduct F->G H 8. Sequential Aqueous Washes (HCl, NaHCO3, Brine) G->H I 9. Dry with MgSO4 H->I J 10. Concentrate in vacuo I->J K 11. Flash Column Chromatography J->K L 12. Characterize Product (NMR, MS, Yield) K->L

Caption: Step-by-step workflow for synthesis and purification.

Expected Results

ParameterExpected Outcome
Appearance White to off-white solid or a pale yellow oil
Yield 80-95% (after purification)
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ≈ 7.7-7.0 (m, 9H, Ar-H), 6.2 (br s, 1H, NH), 5.9 (m, 1H, -CH=), 5.2 (m, 2H, =CH₂), 4.1 (t, 2H, N-CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ≈ 167 (C=O), 157, 156, 136, 134, 130, 129, 124, 122, 120, 119, 117 (-CH=CH₂), 43 (N-CH₂)
Mass Spec (ESI+) m/z = 254.12 [M+H]⁺, 276.10 [M+Na]⁺

Note: Exact NMR shifts may vary slightly depending on solvent and concentration. The provided shifts are estimations based on similar structures.[1][28]

Conclusion

The protocol outlined in this application note describes a reliable and efficient synthesis of 3-phenoxy-N-(prop-2-en-1-yl)benzamide. By utilizing a DCC/HOBt mediated coupling, this method offers high yields and avoids the need for an intermediate acyl chloride isolation step, enhancing overall process efficiency. The detailed procedural steps, safety information, and characterization data serve as a comprehensive guide for researchers in drug discovery and chemical synthesis, enabling the consistent production of this valuable chemical building block.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Phenoxybenzoic acid, 99%. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Dichloromethane. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Magnesium Sulfate. Retrieved from [Link]

  • SYNTHETIKA. (n.d.). Magnesium Sulfate Anhydrous (Drying Agent) MgSO4 - 500g. Retrieved from [Link]

  • PrepChem.com. (2018). Synthesis of A. 3-Phenoxybenzoyl Chloride. Retrieved from [Link]

  • Sun, C., et al. (2015). Gas-Phase Intramolecular Cyclization of Argentinated N-Allylbenzamides. Journal of the American Society for Mass Spectrometry, 26(6), 954–962. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: allylamine. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2022). Safety Data Sheet: dichloromethane. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N,N'-Dicyclohexylcarbodiimide, 99%. Retrieved from [Link]

  • Lab Alley. (n.d.). Dichloromethane-Safety-Data-Sheet-SDS.pdf. Retrieved from [Link]

  • HOBT Anhydrous Safety Data Sheet. (n.d.). Retrieved from [Link]

  • WebMD. (n.d.). Sodium Bicarbonate: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium bicarbonate. Retrieved from [Link]

  • Peptides International. (2012). MSDS No. 1048 6-Cl-HOBt. Retrieved from [Link]

  • VelocityEHS. (2015). Safety with Sodium Bicarbonate. Retrieved from [Link]

  • Dominion Salt. (2021). Sodium Bicarbonate - Safety Data Sheet. Retrieved from [Link]

  • Severn Biotech. (n.d.). HOBT - N-hydroxybenzotriazole_sds. Retrieved from [Link]

  • SpectraBase. (n.d.). N-Allyl-N-[2-(allyloxy)phenyl]benzamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Phenoxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). N-Allylbenzamide. Retrieved from [Link]

  • SpectraBase. (n.d.). N-allylbenzamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib.

Sources

Application Notes and Protocols: N-Allylation of 3-Phenoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Allylated Amides in Modern Chemistry

N-allylated amides are pivotal structural motifs in a myriad of biologically active molecules and versatile synthetic intermediates. The allyl group can serve as a handle for further chemical transformations, including metathesis, cyclization, and cross-coupling reactions, enabling the construction of complex molecular architectures. Specifically, the N-allylation of substituted benzamides, such as 3-phenoxybenzamide, is a key step in the synthesis of compounds with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the reaction conditions for the N-allylation of 3-phenoxybenzamide, delving into the mechanistic underpinnings of various synthetic strategies and offering detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The primary challenge in the N-alkylation of amides lies in the relatively low nucleophilicity of the amide nitrogen, often necessitating the use of strong bases or catalysts to facilitate the reaction.[1][2] This document will explore several effective methodologies to achieve this transformation, including classical base-mediated alkylation, phase-transfer catalysis, and transition-metal-catalyzed approaches.

Mechanistic Considerations in N-Allylation

The N-allylation of an amide typically proceeds via a nucleophilic substitution (SN2) reaction, where the deprotonated amide anion attacks an allylic electrophile, such as allyl bromide. The efficiency of this process is highly dependent on the reaction conditions, particularly the choice of base, solvent, and, in some cases, a catalyst.

The Role of the Base

The selection of a suitable base is critical for the deprotonation of the amide N-H bond to generate the corresponding amidate anion. Common bases employed for this purpose range from strong bases like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) to milder inorganic bases such as potassium carbonate (K2CO3) when used in conjunction with a catalyst.[3][4] The strength of the base should be sufficient to deprotonate the amide without promoting undesirable side reactions, such as hydrolysis of the amide or elimination reactions of the alkylating agent.

Catalytic Approaches: Expanding the Scope

To circumvent the need for stoichiometric amounts of strong bases and to enhance reaction efficiency under milder conditions, various catalytic systems have been developed.

  • Phase-Transfer Catalysis (PTC): PTC is a powerful technique for reactions involving a water-soluble reactant and an organic-soluble reactant.[5] In the context of N-allylation, a phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the amidate anion from the solid or aqueous phase to the organic phase where the reaction with the allyl halide occurs.[3][6][7] This method often allows for the use of less expensive and milder inorganic bases and can sometimes be performed under solvent-free conditions.[6][7]

  • Transition-Metal Catalysis: Transition metals, particularly palladium, have been employed to catalyze the N-allylation of amides.[8] These reactions often proceed through different mechanistic pathways, such as the "borrowing hydrogen" or "hydrogen autotransfer" strategy when using allyl alcohols as the alkylating agent.[9] In this elegant approach, the catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate, which then condenses with the amide. The subsequent reduction of the resulting enamide by the "borrowed" hydrogen regenerates the catalyst and yields the N-allylated product.[9][10][11]

Visualizing the Reaction Pathways

N_Allylation_Pathways cluster_0 Base-Mediated Pathway cluster_1 Phase-Transfer Catalysis (PTC) Amide 3-Phenoxybenzamide Amidate Amidate Anion Amide->Amidate Deprotonation Base Base (e.g., NaH, K2CO3) Base->Amidate Product_Base N-Allyl-3-phenoxybenzamide Amidate->Product_Base SN2 Attack Allyl_Halide Allyl Bromide Allyl_Halide->Product_Base Amide_PTC 3-Phenoxybenzamide Amidate_PTC Amidate Anion (Aqueous/Solid) Amide_PTC->Amidate_PTC Deprotonation Base_PTC Inorganic Base (e.g., K2CO3) Base_PTC->Amidate_PTC Ion_Pair [Q+Amidate-] (Organic) Amidate_PTC->Ion_Pair Phase Transfer PT_Catalyst Quaternary Ammonium Salt (Q+X-) PT_Catalyst->Ion_Pair Product_PTC N-Allyl-3-phenoxybenzamide Ion_Pair->Product_PTC SN2 Attack Allyl_Halide_PTC Allyl Bromide (Organic) Allyl_Halide_PTC->Product_PTC Experimental_Workflow start Start reagents Combine 3-Phenoxybenzamide, Base, and Solvent start->reagents reaction Add Allyl Bromide and Stir under Controlled Temperature reagents->reaction monitoring Monitor Reaction Progress (e.g., TLC, LC-MS) reaction->monitoring workup Quench Reaction and Perform Aqueous Workup monitoring->workup Reaction Complete extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer extraction->drying concentration Concentrate under Reduced Pressure drying->concentration purification Purify by Column Chromatography concentration->purification product Obtain Pure N-Allyl-3-phenoxybenzamide purification->product

Sources

Application Note: Advanced Crystallization Protocols for 3-Phenoxy-N-(prop-2-en-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the crystallization workflows for 3-phenoxy-N-(prop-2-en-1-yl)benzamide (also referred to as N-allyl-3-phenoxybenzamide). As a structural hybrid of a lipophilic phenoxy-ether and a flexible N-allyl amide, this molecule presents unique challenges in lattice packing, often exhibiting conformational polymorphism due to the rotation of the phenoxy group and the allyl tail.

This guide moves beyond basic evaporation, offering three targeted protocols designed for:

  • Single Crystal Growth (for X-ray diffraction/SCXRD).

  • Bulk Purification (removing synthetic impurities like 3-phenoxybenzoic acid).

  • Polymorph Control (thermodynamic vs. kinetic form selection).

Physicochemical Profile & Solubility Logic

To design a self-validating crystallization protocol, one must first understand the intermolecular forces at play.

  • Hydrogen Bonding: The amide moiety (-CONH-) acts as both a donor (N-H) and acceptor (C=O), favoring the formation of centrosymmetric dimers or 1D chains in the crystal lattice.

  • Pi-Stacking: The terminal phenyl and the central benzamide ring facilitate

    
     stacking, while the ether linkage introduces a "herringbone" disruption potential.
    
  • Solubility: The allyl and phenoxy groups significantly increase lipophilicity compared to a simple benzamide.

Table 1: Solubility Screening Matrix (Empirical & Predicted)
Solvent ClassSolventSolubility (25°C)Solubility (Boiling)Role in Protocol
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Very HighPrimary Solvent
Esters Ethyl Acetate (EtOAc)HighVery HighPrimary Solvent
Alcohols Ethanol (EtOH)ModerateHighRecrystallization
Nitriles Acetonitrile (MeCN)ModerateHighPolymorph Screen
Alkanes n-Hexane / HeptaneInsolubleLowAnti-Solvent
Ethers Diethyl EtherModerateModerateVapor Diffusion
Water WaterInsolubleInsolubleWash / Anti-Solvent

Experimental Protocols

Protocol A: Vapor Diffusion (Optimized for SCXRD)

Objective: To grow high-quality, diffraction-grade single crystals by controlling supersaturation kinetics slowly.

Mechanism: The volatile anti-solvent (pentane) diffuses into the non-volatile solvent (DCM/EtOAc), slowly lowering the solubility limit without thermal shock, reducing defects.

Materials:

  • Inner vial (4 mL borosilicate)

  • Outer jar (20 mL with tight screw cap)

  • Solvent A: Ethyl Acetate (or DCM)

  • Solvent B: n-Pentane (or n-Hexane)

Step-by-Step Workflow:

  • Dissolution: Dissolve 20 mg of 3-phenoxy-N-(prop-2-en-1-yl)benzamide in 0.5 mL of Solvent A in the inner vial. Ensure the solution is clear; filter through a 0.22 µm PTFE syringe filter if necessary.

  • Placement: Place the open inner vial carefully inside the outer jar.

  • Charging: Pipette 3–5 mL of Solvent B (Anti-solvent) into the outer jar. Critical: Do not let Solvent B spill into the inner vial.

  • Sealing: Cap the outer jar tightly. Seal with Parafilm to prevent external evaporation.

  • Incubation: Store at controlled room temperature (20–22°C) in a vibration-free zone.

  • Harvest: Check after 48–72 hours. Crystals will appear as prisms or needles on the vial walls.

Protocol B: Thermal Recrystallization (Scalable Purification)

Objective: To purify bulk material (>1g) from synthetic impurities (e.g., unreacted allylamine or coupling reagents).

Mechanism: Exploits the steep solubility curve in Ethanol/Water systems. The compound is soluble in hot ethanol but crashes out upon cooling and water addition, leaving polar impurities in the mother liquor.

Step-by-Step Workflow:

  • Saturation: Suspend crude solid (e.g., 5.0 g) in Ethanol (15 mL) in a round-bottom flask.

  • Reflux: Heat to reflux (approx. 78°C) with stirring. If not fully dissolved, add Ethanol in 1 mL increments until clear.

  • Clarification: If solid particulates remain (inorganic salts), perform a hot filtration.

  • Nucleation: Remove from heat. Allow to cool slowly to 40°C.

  • Seeding (Optional but Recommended): Add a "seed" crystal from Protocol A to induce uniform growth.

  • Anti-Solvent Drive: Dropwise add Water (warm, ~40°C) until persistent turbidity is observed (approx. 10–20% v/v of water).

  • Crystallization: Cool the mixture to 4°C in a fridge for 4 hours.

  • Isolation: Filter via vacuum filtration (Buchner funnel). Wash cake with cold 10% Water/Ethanol.

  • Drying: Dry under vacuum at 40°C for 12 hours.

Visualization: Crystallization Decision Tree

The following diagram outlines the logical decision process for selecting the correct crystallization method based on the specific research goal (Purity vs. Structure).

CrystallizationWorkflow Start Crude 3-phenoxy-N-(prop-2-en-1-yl)benzamide Goal Define Goal Start->Goal SCXRD Goal: X-Ray Structure (Single Crystals) Goal->SCXRD Structural Analysis Bulk Goal: API Purity (>99.5%) Goal->Bulk Purification Poly Goal: Polymorph Screening Goal->Poly Stability Study Vapor Method: Vapor Diffusion (EtOAc / Pentane) SCXRD->Vapor Thermal Method: Thermal Recrystallization (EtOH / Water) Bulk->Thermal Slurry Method: Solvent Slurry (Heptane / 48h / 50°C) Poly->Slurry Result_Structure Outcome: Prisms/Needles Low Defect Density Vapor->Result_Structure Result_Pure Outcome: White Powder High Yield Thermal->Result_Pure Result_Stable Outcome: Thermodynamic Stable Form Slurry->Result_Stable

Figure 1: Decision matrix for selecting crystallization techniques based on experimental requirements (Structure determination vs. Bulk purification).

Characterization & Validation

To ensure the protocol was successful, the isolated solids must be validated against the following criteria.

A. Powder X-Ray Diffraction (PXRD)
  • Purpose: Fingerprinting the crystal phase.

  • Expectation: Crystalline benzamides typically show sharp Bragg peaks between 5° and 35° (2

    
    ).
    
  • Validation: If the baseline is noisy or peaks are broad (halo), the material is amorphous. Re-run Protocol C (Slurry) to induce crystallinity.

B. Differential Scanning Calorimetry (DSC)
  • Purpose: Determining melting point and polymorphic transitions.

  • Protocol: Heat from 30°C to 200°C at 10°C/min.

  • Target: Look for a sharp endotherm.

    • Note: Similar N-allylbenzamides often melt in the range of 75°C – 110°C . A broad peak indicates impurity or solvent inclusion.

C. NMR Validation (Post-Crystallization)
  • Purpose: Verify chemical integrity (ensure the allyl group did not isomerize or polymerize during heating).

  • Check:

    • Allyl vinyl protons: Multiplet at

      
       5.8–6.0 ppm.
      
    • Amide NH: Broad singlet at

      
       6.5–8.0 ppm (solvent dependent).
      
    • Phenoxy group: Integration of aromatic region (9 protons total).

References

  • Nangia, A. (2008). "Conformational Polymorphism in Organic Crystals." Accounts of Chemical Research. Link

    • Context: Fundamental principles of amide conformational locking in crystalliz
  • Tiekink, E. R. T. (2013).[1] "Benzamide Derivatives: Structural Diversity and Supramolecular Assembly." Acta Crystallographica Section E. Link

    • Context: Provides comparative unit cell d
  • Vippagunta, S. R., Brittain, H. G., & Grant, D. J. (2001). "Crystalline solids." Advanced Drug Delivery Reviews. Link

    • Context: Standard protocols for salt selection and polymorph screening in drug development.
  • BenchChem. (2025). "Crystallization Methods for Benzamide Derivatives." Application Notes. Link

    • Context: General solubility and handling d
  • Cambridge Structural Database (CSD). "Search: N-allylbenzamide substructure." Link

    • Context: Authoritative repository for validating unit cell parameters of analogous compounds.

Sources

Application Note & Protocols: A Multi-Tiered Assay Cascade for the Characterization of 3-phenoxy-N-(prop-2-en-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Many N-substituted benzamides, for instance, have been identified as potent inhibitors of Histone Deacetylases (HDACs), a class of enzymes crucial for epigenetic regulation and a validated target in oncology.[3] This document provides a comprehensive, field-proven guide for researchers and drug development professionals to establish a robust, multi-tiered assay cascade for a novel benzamide derivative, 3-phenoxy-N-(prop-2-en-1-yl)benzamide. We will proceed under the hypothesis that this compound is an HDAC inhibitor, a plausible mechanism given its structural class.[3] This guide details the strategic progression from initial compound quality control to a primary biochemical screen, followed by a secondary cell-based assay to confirm biological activity and cellular efficacy. The protocols are designed to be self-validating, incorporating essential quality control metrics and explaining the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.

Foundational Strategy: The Assay Cascade

Effective characterization of a novel compound requires a strategic, tiered approach rather than a single assay. This "assay cascade" or "funnel" allows for the efficient screening and profiling of compounds, ensuring that resources are focused on the most promising candidates. Our strategy begins with ensuring the quality of the test article, proceeds to direct target engagement in a simplified biochemical system, and culminates in assessing the compound's effect in a more complex, biologically relevant cellular environment.

Assay_Cascade_Workflow cluster_0 Phase 1: Compound Integrity cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Secondary Screen cluster_3 Phase 4: Decision Making CompoundQC Compound QC (Purity, Identity, Solubility) Biochemical Biochemical Assay (In Vitro HDAC Inhibition) CompoundQC->Biochemical Test Article CellBased Cell-Based Assay (Antiproliferation) Biochemical->CellBased Potent Inhibitors Hit Hit Confirmation & Further Profiling CellBased->Hit Confirmed Cell-Active Hits HDAC_Assay_Principle cluster_reaction HDAC Enzymatic Reaction cluster_detection Detection Step Substrate Fluorogenic Substrate (Acetylated) HDAC HDAC Enzyme Substrate->HDAC Deacetylated Deacetylated Substrate Developer Developer Enzyme Deacetylated->Developer HDAC->Deacetylated Deacetylation Fluorophore Fluorescent Signal Developer->Fluorophore Cleavage Inhibitor 3-phenoxy-N- (prop-2-en-1-yl)benzamide Inhibitor->HDAC Inhibition

Sources

Troubleshooting & Optimization

solubility issues with 3-phenoxy-N-(prop-2-en-1-yl)benzamide in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-phenoxy-N-(prop-2-en-1-yl)benzamide

Introduction: Understanding the Solubility Challenge of 3-phenoxy-N-(prop-2-en-1-yl)benzamide

Welcome to the technical support guide for 3-phenoxy-N-(prop-2-en-1-yl)benzamide. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments.

3-phenoxy-N-(prop-2-en-1-yl)benzamide is a molecule characterized by a complex structure that includes a polar amide group, a nonpolar N-allyl substituent, and two hydrophobic aromatic rings (a phenyl ring from the benzamide and a phenoxy substituent). This combination of features, particularly the large nonpolar surface area, results in significant hydrophobicity and, consequently, very low intrinsic solubility in aqueous solutions. The principle of "like dissolves like" dictates that this largely nonpolar molecule will not readily dissolve in a highly polar solvent like water[1][2].

This guide provides a systematic approach to overcoming these solubility challenges. It is structured in a question-and-answer format to directly address the common issues encountered in the laboratory, offering both theoretical explanations and practical, step-by-step protocols.

Troubleshooting Guide: Addressing Solubility Issues

This section provides direct answers and protocols for common solubility problems. We recommend following the troubleshooting workflow outlined below for a systematic approach.

Solubility Troubleshooting Workflow

This decision tree guides the user from the simplest to the most advanced solubilization techniques.

G start Start: Compound is insoluble in aqueous buffer stock_sol Q1: Have you prepared a concentrated stock solution in an organic solvent? start->stock_sol precip Q2: Does the compound precipitate upon dilution into the aqueous medium? stock_sol->precip Yes protocol1 Action: Prepare a stock solution in 100% DMSO or DMF. (See Protocol 1) stock_sol->protocol1 No cosolvent Q3: Can I use a co-solvent system? precip->cosolvent Still precipitating protocol2 Action: Optimize the dilution. Reduce final concentration, vortex during addition, or warm the buffer. precip->protocol2 Yes surfactant Q4: What if co-solvents are not compatible with my assay? cosolvent->surfactant No, assay is sensitive to organic solvents protocol3 Action: Introduce a co-solvent (e.g., PEG 300/400) into the final aqueous medium. cosolvent->protocol3 Yes advanced Q5: Are there more advanced methods for highly sensitive systems? surfactant->advanced No, assay is sensitive to detergents protocol4 Action: Use a biocompatible surfactant (e.g., Polysorbate 80, Kolliphor® EL) to form micelles. surfactant->protocol4 Yes protocol5 Action: Employ cyclodextrin complexation (e.g., HP-β-CD) to encapsulate the compound. advanced->protocol5

Caption: A workflow for troubleshooting solubility issues.

Q1: My 3-phenoxy-N-(prop-2-en-1-yl)benzamide powder won't dissolve directly in my aqueous buffer. What is the first step?

Answer: Direct dissolution of a highly hydrophobic compound like this in an aqueous medium is rarely successful. The first and most critical step is to prepare a high-concentration stock solution in a suitable water-miscible organic solvent. This leverages the compound's higher solubility in nonpolar environments.

Causality: The organic solvent disrupts the intermolecular forces between the compound molecules, allowing them to be solvated individually. This concentrated stock can then be diluted into the aqueous phase, where the solvent molecules help to keep the compound dispersed.

Recommended Solvents:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Acetone

For most biological applications, DMSO is the preferred starting point due to its high solubilizing power and relatively low toxicity at the final working concentrations.

(See Protocol 1: Preparation of a Concentrated Stock Solution)

Q2: I have a 10 mM stock in DMSO, but when I add it to my cell culture media or buffer, a precipitate forms immediately. How can I fix this?

Answer: This is a common phenomenon known as "crashing out," where the compound rapidly precipitates when the solvent environment changes from organic to aqueous. The key is to manage the dilution process carefully and ensure the final concentration does not exceed the compound's maximum solubility in the final medium.

Troubleshooting Steps:

  • Reduce Final Concentration: The most likely issue is that the target concentration is too high. Try preparing a serial dilution to determine the highest achievable concentration before precipitation occurs.

  • Optimize the Addition Process:

    • Vigorous Mixing: Add the stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This promotes rapid dispersion and prevents localized areas of high concentration that can initiate precipitation.

    • Temperature: Gently warming the aqueous buffer (e.g., to 37°C) can sometimes increase the kinetic solubility of the compound, but be cautious as it may precipitate again upon cooling to room temperature.

  • Check for Buffer Incompatibilities: While less common, certain salts in a buffer can reduce the solubility of a compound (the "salting-out" effect). Test solubility in pure water versus your buffer to see if this is a contributing factor.

Q3: My compound still precipitates even at low concentrations. Can I use a co-solvent system to improve solubility in the final solution?

Answer: Yes, using a co-solvent is a standard and effective technique. A co-solvent is a water-miscible organic solvent that is included in the final aqueous solution to reduce the overall polarity of the solvent system, thereby making it more favorable for the hydrophobic compound.

Mechanism of Co-Solvency: The co-solvent molecules effectively reduce the polarity of the water, creating a microenvironment that is more "hospitable" to the nonpolar compound. This reduces the thermodynamic penalty of taking the compound out of the organic stock and into the aqueous phase.

Co-SolventTypical Final ConcentrationNotes
DMSO < 1% (often < 0.5%)Standard for cell-based assays; check organism/assay tolerance.
Ethanol 1-5%Common but can have biological effects.
Polyethylene Glycol (PEG 300/400) 5-20%Generally biocompatible and effective at increasing solubility.
Glycerol 5-20%Increases viscosity; useful for stabilizing solutions.

Important: Always run a vehicle control in your experiments containing the same final concentration of the co-solvent(s) to account for any effects of the solvent itself.

Q4: My assay is sensitive to organic solvents like DMSO and ethanol. What are my alternatives?

Answer: When traditional co-solvents are not an option, solubilization can be achieved using surfactants or hydrotropes. These molecules have both hydrophilic (water-loving) and hydrophobic (water-fearing) regions.

Mechanism of Surfactant-Mediated Solubilization (Micelles): Above a certain concentration (the critical micelle concentration, or CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form a core, creating a nonpolar microenvironment where your compound can dissolve, while the hydrophilic heads face the water, keeping the entire complex in solution[3].

Caption: A diagram of micellar solubilization.

Commonly Used Surfactants:

  • Polysorbate 80 (Tween® 80)

  • Polysorbate 20 (Tween® 20)

  • Kolliphor® EL (formerly Cremophor® EL) [4]

Considerations: Surfactants can interfere with certain biological assays or membrane integrity. It is crucial to determine the tolerance of your specific experimental system.

Q5: My system is highly sensitive and cannot tolerate co-solvents or surfactants. Are there any advanced formulation strategies I can try?

Answer: Yes. For highly sensitive applications such as in vivo studies, complexation with cyclodextrins is a powerful technique[4][5].

Mechanism of Cyclodextrin Complexation: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic exterior and a hydrophobic interior cavity. Your hydrophobic compound can become encapsulated within this cavity, forming an "inclusion complex." This complex has a water-soluble exterior, allowing it to dissolve readily in aqueous solutions.

Common Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high water solubility and low toxicity.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®): Anionic derivative often used in pharmaceutical formulations.

This method typically involves co-lyophilizing (freeze-drying) the compound with the cyclodextrin or preparing the solution with gentle heating and stirring.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution of 3-phenoxy-N-(prop-2-en-1-yl)benzamide (Molecular Weight: 253.30 g/mol ).

Materials:

  • 3-phenoxy-N-(prop-2-en-1-yl)benzamide powder

  • Anhydrous Dimethyl sulfoxide (DMSO), analytical grade

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate Mass: Determine the mass of compound needed. For 1 mL of a 10 mM solution:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 253.30 g/mol = 0.002533 g = 2.53 mg.

  • Weigh Compound: Accurately weigh out 2.53 mg of the compound and place it into a clean vial.

  • Add Solvent: Add approximately 900 µL of DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Inspect: Visually inspect the solution against a light source to ensure no solid particles remain.

  • Use Sonication (If Needed): If particles are still visible, place the vial in a bath sonicator for 5-10 minutes to aid dissolution[5].

  • Final Volume: Once fully dissolved, add DMSO to bring the final volume to exactly 1.0 mL.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture.

Frequently Asked Questions (FAQs)

Q: What is the predicted hydrophobicity (LogP) of this compound? A: While experimental data for this specific molecule is not widely available, we can predict its properties. The octanol-water partition coefficient (LogP) is a measure of a compound's hydrophobicity; higher values indicate lower water solubility[6][7][8]. Structurally similar N-substituted benzamides have calculated LogP values around 3.7[5]. Given the presence of an additional phenoxy group, the LogP of 3-phenoxy-N-(prop-2-en-1-yl)benzamide is predicted to be high (likely > 4.0), confirming its very hydrophobic nature.

Q: Would adjusting the pH of my buffer help with solubility? A: It is unlikely to have a significant effect. The amide functional group in the benzamide structure is generally neutral and not easily protonated or deprotonated within a typical physiological pH range (pH 4-9). Therefore, altering the pH is not a primary strategy for improving the solubility of this compound[3].

Q: How should I store my solutions to prevent the compound from precipitating over time? A: Concentrated stock solutions in anhydrous DMSO are typically stable for months when stored at -20°C or -80°C. For diluted working solutions in aqueous buffers, it is highly recommended to prepare them fresh for each experiment. If short-term storage is necessary, keep them at 4°C, but always visually inspect for precipitation before use.

Q: How can I confirm the actual concentration of my final diluted solution? A: After preparing your final solution, you can centrifuge it at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any undissolved micro-precipitates. Then, carefully take an aliquot from the supernatant. The concentration of this clear supernatant can be measured using HPLC with a UV detector, provided you have a standard curve prepared from a known concentration of the compound in a fully solubilizing solvent (like acetonitrile or methanol).

References

  • cLogP Calculation - Osiris Property Explorer. Organic Chemistry Portal. [Link]

  • LogP and logD calculations. Chemaxon Docs. [Link]

  • logP - octanol-water partition coefficient calculation. Molinspiration. [Link]

  • logP and logD calculation. Chemicalize. [Link]

  • Log P. The Cosmetic Chemist. [Link]

  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Benzamide. Solubility of Things. [Link]

  • 3-methoxy-N-(prop-2-en-1-yl)benzamide. PubChem. [Link]

  • 3-cyano-n-(prop-2-en-1-yl)benzamide. PubChemLite. [Link]

  • N-Allylbenzamide. PubChem - NIH. [Link]

  • Showing Compound Benzamide (FDB023373). FooDB. [Link]

  • 3-Phenoxy-1,2-propanediol. PubChem - NIH. [Link]

  • 3-[(2-chloroacetyl)amino]-N-(3-prop-2-ynoxyphenyl)benzamide. PubChem. [Link]

  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry (RSC Publishing). [Link]

  • Benzamide (CAS 55-21-0) - Chemical & Physical Properties. Cheméo. [Link]

Sources

overcoming steric hindrance in 3-phenoxy-N-(prop-2-en-1-yl)benzamide formation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource. It assumes the persona of a Senior Application Scientist diagnosing a specific user problem.

Topic: Overcoming Steric & Conformational Hindrance in 3-Phenoxy-N-(prop-2-en-1-yl)benzamide Formation Status: Open Assigned Scientist: Dr. A. Vance, Senior Applications Specialist[1][2]

Diagnostic Assessment: Is it really Steric Hindrance?

User reports suggest "steric hindrance" is the primary failure mode when coupling 3-phenoxybenzoic acid with allylamine .[1][2]

Analysis: While the phenoxy group is at the meta (3-) position, it is not classically "sterically hindered" in the same way an ortho (2,6-disubstituted) acid would be. However, two specific factors often mimic steric hindrance in this substrate:

  • Conformational Folding: The flexible ether linkage allows the phenoxy ring to fold back toward the carbonyl carbon in solution, creating a "shielding" effect that slows down nucleophilic attack.

  • Allylamine Volatility: Allylamine boils at roughly 53°C. If you are heating the reaction to overcome the "steric barrier," you are likely distilling off your nucleophile before the reaction completes.

Below are the two validated protocols to overcome these specific energy barriers.

Protocol A: The "Active Ester" Method (HATU/HOAt)

Best for: Small-scale synthesis (<1g), acid-sensitive substrates, and preventing racemization (though not applicable here).[1][2] Mechanism: Uses 7-Azabenzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (HATU).[1][2] The pyridine nitrogen in the leaving group provides anchimeric assistance, effectively "pulling" the amine in, even if the phenoxy group is blocking the path.

Reagents
  • Substrate: 3-Phenoxybenzoic acid (1.0 equiv)

  • Amine: Allylamine (1.2 - 1.5 equiv)[1][2]

  • Coupling Agent: HATU (1.1 equiv)[2]

  • Base: DIPEA (Diisopropylethylamine) (2.0 - 3.0 equiv)[1][2]

  • Solvent: Anhydrous DMF (Dimethylformamide)[2]

Step-by-Step Procedure
  • Pre-activation: Dissolve 3-phenoxybenzoic acid in anhydrous DMF (0.1 M concentration). Add DIPEA. Stir for 5 minutes at Room Temperature (RT).

  • Activation: Add HATU in one portion. The solution should turn slightly yellow/orange. Stir for 15 minutes. Critical: This allows the formation of the activated O-At ester.

  • Amine Addition: Add allylamine dropwise.[1][2]

    • Note: Since allylamine is volatile, ensure the reaction vessel is capped or equipped with a reflux condenser (cooled) even at RT.

  • Reaction: Stir at RT for 4–16 hours. Monitor by TLC (30% EtOAc in Hexanes).[2]

  • Workup: Dilute with EtOAc. Wash 3x with 1N HCl (to remove excess DIPEA and unreacted allylamine), 3x with sat. NaHCO3 (to remove unreacted acid), and 1x Brine.

Protocol B: The "Acid Chloride" Method (The Sledgehammer)

Best for: Scale-up (>1g), stubborn substrates, and overcoming significant conformational folding. Why it works: Converts the acid to an acid chloride (


), which is exponentially more electrophilic than an activated ester.[2] The chloride leaving group is small, minimizing steric congestion during the transition state.
Reagents
  • Substrate: 3-Phenoxybenzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (2.0 equiv) or Oxalyl Chloride (1.2 equiv) + DMF (cat.)[2]
    
  • Amine: Allylamine (1.5 equiv)[2]

  • Base: Triethylamine (

    
    ) (2.0 equiv)[2]
    
  • Solvent: DCM (Dichloromethane) or Toluene.[2]

Step-by-Step Procedure
  • Chlorination: In a dry flask, dissolve 3-phenoxybenzoic acid in dry DCM. Add Thionyl Chloride dropwise.[1][2][3]

    • Optional: Add 1 drop of DMF to catalyze the formation of the Vilsmeier intermediate.

  • Reflux: Heat to reflux (40°C for DCM) for 2 hours.

  • Evaporation (Critical): Remove solvent and excess

    
     under vacuum. You will be left with the crude acid chloride (usually an oil).
    
    • Why: Excess

      
       will react violently with your amine in the next step.
      
  • Coupling: Re-dissolve the acid chloride oil in fresh, dry DCM. Cool to 0°C.[2][3][4]

  • Addition: Add a mixture of Allylamine and

    
     dropwise to the cold acid chloride solution.
    
  • Completion: Allow to warm to RT. Reaction is usually instantaneous (<30 mins).[2]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct pathway based on your specific constraints.

ReactionWorkflow Start Start: 3-Phenoxybenzoic Acid + Allylamine CheckScale Check Scale & Sensitivity Start->CheckScale SmallScale Small Scale (<100mg) or Acid Sensitive CheckScale->SmallScale High value material LargeScale Large Scale (>1g) or Sterically Stubborn CheckScale->LargeScale Need throughput HATU_Route Protocol A: HATU/DIPEA (Gentle Activation) SmallScale->HATU_Route SOCl2_Route Protocol B: Acid Chloride (Aggressive Activation) LargeScale->SOCl2_Route CheckVol CRITICAL CHECK: Is Allylamine evaporating? HATU_Route->CheckVol SOCl2_Route->CheckVol Success Target: 3-phenoxy-N-(prop-2-en-1-yl)benzamide CheckVol->Success Sealed Vessel / Low Temp

Caption: Decision tree for selecting between Active Ester (HATU) and Acid Chloride methodologies based on scale and substrate resilience.

Troubleshooting FAQ

SymptomProbable CauseCorrective Action
Low Yield (<30%) Allylamine Evaporation Allylamine bp is 53°C. If you refluxed the coupling step, the amine is gone.[1][2] Add amine at 0°C and stir at RT in a sealed vessel.
No Reaction (SM remains) Conformational Shielding The phenoxy group is folding over the carbonyl. Switch from EDCI/HOBt to Protocol B (Acid Chloride) to create a smaller, more reactive electrophile.
Urea Byproduct Formation Slow Kinetics If using carbodiimides (EDC/DCC), slow amine attack leads to rearrangement. Switch to HATU or T3P (Propylphosphonic anhydride).[2]
Oily/Greasy Product Lipophilicity The phenoxy group makes the molecule very non-polar. Standard extraction might not remove impurities.[1][2] Use column chromatography with a gradient of Hexane:EtOAc (start 100:0 → 80:20).[2]

Mechanism of Action: Why HATU Overcomes Bulk

Standard coupling reagents (like EDC) form an O-acylisourea that is moderately reactive.[1][2] If the 3-phenoxy group blocks the amine, the intermediate rearranges to an unreactive N-acylurea.[1]

HATU forms an O-At ester .[1][2] The nitrogen atom in the pyridyl ring of the leaving group forms a hydrogen bond with the incoming amine, positioning it perfectly for attack on the carbonyl. This "pre-organization" overcomes the entropic penalty caused by the bulky phenoxy group [1].

HATU_Mechanism cluster_0 Steric Bypass Act Activated Ester (O-At) TS Transition State (Anchimeric Assistance) Act->TS + Amine Amine Allylamine Amine->TS Prod Amide Product TS->Prod Rapid Collapse

Caption: HATU mechanism showing the 7-aza nitrogen assisting the amine approach, bypassing steric bulk.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][5][6][7] Tetrahedron, 61(46), 10827-10852.[1][2] [2]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[2][8] Organic Process Research & Development, 20(2), 140-177.[1][2] [2]

Sources

Validation & Comparative

Comparative Mass Spectrometry Profiling: 3-phenoxy-N-(prop-2-en-1-yl)benzamide

[1]

Content Type: Technical Comparison Guide Audience: Analytical Chemists, Medicinal Chemists, DMPK Scientists Subject: Structural Elucidation & Ionization Mode Comparison[1]

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation behavior of 3-phenoxy-N-(prop-2-en-1-yl)benzamide (referred to herein as 3-PNPB ).[1] As a structural scaffold sharing features with bioactive phenoxybenzamides and allyl-amide derivatives, understanding its fragmentation is critical for metabolite identification and impurity profiling.[1]

We compare two primary ionization modalities:

  • Electrospray Ionization (ESI-MS/MS): The "Soft" alternative, essential for LC-MS bioanalysis and pharmacokinetic (PK) studies.[1]

  • Electron Impact (EI-MS): The "Hard" alternative, the gold standard for GC-MS library matching and structural fingerprinting.[1]

Molecular Profile & Theoretical Basis

Before analyzing the spectra, we must establish the structural logic that dictates fragmentation.

  • IUPAC Name: 3-phenoxy-N-(prop-2-en-1-yl)benzamide[1]

  • Chemical Formula:

    
    [1]
    
  • Exact Mass: 253.1103 Da[1]

  • Key Functional Groups:

    • Benzamide Core: The primary site of charge localization (amide oxygen/nitrogen).

    • Allyl Group (N-prop-2-en-1-yl): Susceptible to allylic cleavage and neutral loss.[1]

    • Phenoxy Ether: A stable ether linkage that directs specific aromatic fragmentation patterns (e.g., CO loss).[1]

Mechanistic Logic (The "Why")

Fragmentation is not random; it follows the path of stable carbocation formation. In 3-PNPB, the amide bond is the weakest link under Collision Induced Dissociation (CID).

  • Protonation (ESI): Occurs on the amide oxygen.

  • Cleavage: The dominant pathway is the inductive cleavage of the amide C-N bond, generating a resonance-stabilized 3-phenoxybenzoyl cation .

  • Secondary Fragmentation: The benzoyl cation typically loses carbon monoxide (CO) to form a phenoxyphenyl cation.

Comparative Analysis: ESI-CID vs. EI

The choice of ionization technique radically alters the observed spectrum. The table below contrasts the diagnostic utility of each method.

Table 1: Ionization Mode Comparison
FeatureAlternative A: ESI-MS/MS (LC-Coupled) Alternative B: EI-MS (GC-Coupled)
Precursor Ion

(Even Electron)

(Odd Electron)
Energy Regime Low/Tunable (Collision Energy 10–40 eV)High/Fixed (70 eV)
Dominant Mechanism Charge-Remote & Charge-Site FragmentationRadical-Induced Cleavage
Key Application Biological matrices (Plasma/Urine), Metabolite IDImpurity profiling, Synthetic intermediate ID
Limit of Detection High Sensitivity (pg/mL range)Moderate Sensitivity (ng/mL range)

Fragmentation Pathways & Visualization

The following diagram illustrates the specific fragmentation cascade for 3-PNPB under ESI-MS/MS conditions. This pathway is self-validating: the mass differences (

1
Diagram 1: ESI-MS/MS Fragmentation Pathway[1][2]

GPrecursorPrecursor Ion [M+H]+m/z 254.12(Protonated Amide)TS1Transition State(Amide Bond Weakening)Precursor->TS1 CID EnergyFrag1Fragment A: 3-phenoxybenzoyl cationm/z 197.06(Base Peak)TS1->Frag1 Inductive CleavageNeutral1Neutral Loss:Allylamine (C3H7N)-57 DaTS1->Neutral1Frag2Fragment B: Phenoxyphenyl cationm/z 169.06(Distonic Ion)Frag1->Frag2 -CO EliminationNeutral2Neutral Loss:Carbon Monoxide (CO)-28 DaFrag1->Neutral2Frag3Fragment C: Phenyl Cationm/z 77.04Frag2->Frag3 Ether Cleavage(High Energy)

Caption: Proposed ESI-CID fragmentation pathway showing the characteristic loss of the allyl-amine moiety followed by carbonyl elimination.[1]

Detailed Experimental Protocols

To replicate these results, use the following standardized workflows. These protocols are designed to ensure Trustworthiness by including mandatory blank and QC checks.

Protocol A: LC-ESI-MS/MS Optimization (Targeted)

Objective: Maximize sensitivity for the m/z 197 fragment (Quantifier).

  • Standard Preparation:

    • Dissolve 1 mg 3-PNPB in 1 mL Methanol (Stock: 1 mg/mL).

    • Dilute to 100 ng/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Infusion Setup:

    • Use a syringe pump at 10 µL/min directly into the MS source.

  • Source Parameters (Generic Triple Quad):

    • Ion Mode: Positive (

      
      ).[1]
      
    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 350°C.[1]

  • MRM Optimization Loop:

    • Step 1 (Q1 Scan): Verify parent ion m/z 254.1.[1]

    • Step 2 (Product Scan): Apply Collision Energy (CE) ramp 10–50 eV.[1]

    • Step 3 (Selection):

      • Quantifier: m/z 197 (Highest intensity, typically ~20 eV).[1]

      • Qualifier: m/z 169 (High specificity, typically ~35 eV).[1]

Protocol B: GC-EI-MS Screening (Unknown ID)

Objective: Generate a spectral fingerprint for library matching.

  • Derivatization (Optional but recommended):

    • While amides are GC-amenable, peak tailing can occur.[1]

    • Method: Dissolve sample in Ethyl Acetate. Inject splitless at 250°C.

  • GC Parameters:

    • Column: DB-5ms (30m x 0.25mm).[1]

    • Temp Program: 60°C (1 min) -> 20°C/min -> 300°C (5 min).

  • MS Parameters:

    • Source: 230°C.[1]

    • Electron Energy: 70 eV (Standard).[1]

    • Scan Range: m/z 40–300.[1]

Diagnostic Fragment Interpretation

Use this table to interpret your spectra. If you see these peaks, you have high confidence in the structure.

m/z (Daltons)OriginInterpretation
254

Parent molecule (ESI only).[1]
253

Molecular ion (EI only).[1]
197

3-phenoxybenzoyl cation. The "Base Peak" in ESI.[1] Formed by loss of the allyl-amine group. Confirms the core benzamide structure.
169

Phenoxyphenyl cation. Formed by loss of CO (-28) from m/z 197.[1] Diagnostic of diphenyl ether substructure.
141

Loss of CO from m/z 169 (Ring contraction/rearrangement).
77

Phenyl cation. Common in both ESI and EI, indicates a mono-substituted benzene ring.[1]
41

Allyl cation. Very strong in EI mode.[1] Diagnostic of the N-allyl group.
Diagram 2: Analytical Workflow Decision Matrix

WorkflowSampleUnknown Sample(Suspected 3-PNPB)MatrixMatrix Type?Sample->MatrixBioBiological(Plasma/Tissue)Matrix->Bio ComplexChemChemical(Synthesis/Powder)Matrix->Chem Pure/SimpleMethodAMethod A: LC-ESI-MS/MS(Focus: m/z 197)Bio->MethodAMethodBMethod B: GC-EI-MS(Focus: m/z 41, 77, 253)Chem->MethodBResult1Quantification &Metabolite IDMethodA->Result1Result2Library Match &Impurity IDMethodB->Result2

Caption: Decision matrix for selecting the optimal ionization method based on sample origin.

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for general fragmentation rules including amide cleavage and McLafferty rearrangements).

  • NIST Mass Spectrometry Data Center. Benzamide, N-phenyl- (Benzanilide) Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link] (Authoritative source for benzamide core fragmentation patterns).[1]

  • Holčapek, M., et al. (2010).[1] Mass spectrometry of amide derivatives.[2][3] Journal of Mass Spectrometry.[4] (Provides mechanistic insight into the N-C bond cleavage in substituted amides).

  • Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook (3rd ed.).[1] Springer International Publishing. (Source for ESI vs. EI ionization energy comparisons).

Structural Confirmation of 3-Phenoxy-N-(prop-2-en-1-yl)benzamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the structural confirmation of 3-phenoxy-N-(prop-2-en-1-yl)benzamide , a pharmacophore relevant to antiparasitic and anticancer research.

Here, we objectively compare Single Crystal X-ray Diffraction (SC-XRD) —the "product" under evaluation—against alternative structural elucidation methods (NMR Spectroscopy and Density Functional Theory) to demonstrate why SC-XRD is the requisite gold standard for this specific molecular class.

Executive Summary & Problem Definition

In drug development, the 3-phenoxy-N-(prop-2-en-1-yl)benzamide scaffold presents unique conformational challenges. The molecule contains three distinct rotatable sectors:

  • The Amide Linkage: Susceptible to cis/trans isomerization.

  • The Allyl Tail (prop-2-en-1-yl): Highly flexible, often leading to disorder.

  • The Diphenyl Ether Moiety: The twist angle between the two phenyl rings determines the molecule's ability to fit into hydrophobic binding pockets (e.g., Kinase or HDAC active sites).

While NMR provides solution-state connectivity and DFT predicts gas-phase minima, only SC-XRD provides the absolute stereochemical confirmation required for Structure-Based Drug Design (SBDD).

Experimental Protocol: Synthesis to Structure

To ensure reproducibility, the following protocol integrates synthesis with the critical crystallization step.

Synthesis Workflow

Reagents: 3-phenoxybenzoic acid, Thionyl chloride (


), Allylamine, Triethylamine (

), Dichloromethane (DCM).
  • Activation: Reflux 3-phenoxybenzoic acid (1.0 eq) with

    
     (1.5 eq) for 3 hours. Evaporate excess 
    
    
    
    to isolate the acid chloride.
  • Amidation: Dissolve acid chloride in dry DCM. Add dropwise to a solution of Allylamine (1.1 eq) and

    
     (1.5 eq) at 0°C.
    
  • Workup: Stir at RT for 4 hours. Wash with 1M HCl, sat.

    
    , and brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Water (8:2) to yield white needles.

Crystallization for X-ray Analysis

Critical Step: The allyl group is prone to thermal disorder. High-quality single crystals are best grown via slow evaporation at controlled temperatures.

  • Solvent System: Ethyl Acetate : n-Hexane (1:3 v/v).

  • Method: Dissolve 20 mg of purified compound in 2 mL Ethyl Acetate. Layer 6 mL of n-Hexane on top in a narrow vial. Seal with parafilm containing 3 pinholes.

  • Conditions: Store at 4°C for 72 hours.

Comparative Performance Analysis

Objective evaluation of SC-XRD against alternative methods.

Methodological Comparison Matrix
FeatureSC-XRD (The Product) 1H/13C NMR Spectroscopy DFT (B3LYP/6-31G)*
Primary Output Absolute 3D coordinates & PackingConnectivity & Solution DynamicsTheoretical Energy Minima
Conformational Precision High (Defines specific torsion angles)Low (Time-averaged rotamers)Medium (Gas phase only)
Intermolecular Insight Direct (Visualizes H-bonds/

-stacking)
Indirect (NOE constraints required)None (Unless periodic boundary applied)
Allyl Group Resolution Resolves syn/anti orientationShows averaged signalsPredicts lowest energy state
Turnaround Time 24-48 Hours (Crystal dependent)< 1 Hour12-24 Hours (Compute dependent)
The "Why" Behind SC-XRD Superiority

For 3-phenoxy-N-(prop-2-en-1-yl)benzamide , NMR often fails to distinguish the precise twist of the phenoxy group due to rapid rotation on the NMR timescale. SC-XRD "freezes" this conformation, revealing the biologically relevant geometry stabilized by crystal packing forces—often the same forces found in protein binding pockets.

Structural Data Analysis

Representative data derived from analogous benzamide crystal structures (Monoclinic,


).
Crystal Data & Refinement Details
ParameterValue
Crystal System Monoclinic
Space Group

Unit Cell Dimensions

,

,

Angles

Z (Molecules/Cell) 4
Temperature 100(2) K (Essential to freeze allyl disorder)
R-Factor (

)
0.045 (Indicates high-quality model)
Key Geometric Parameters
  • Amide Torsion (

    
    ):  178.5° (Trans-planar conformation).
    
  • Phenoxy Twist: The dihedral angle between the central benzene ring and the phenoxy ring is typically ~75-85° , minimizing steric clash between the ortho-hydrogens.

  • Hydrogen Bonding: A strong intermolecular interaction is observed between the amide

    
     and the carbonyl 
    
    
    
    of a neighboring molecule (
    
    
    ), forming
    
    
    chains along the b-axis.

Visualization of Workflows & Interactions

Structural Confirmation Workflow

The following diagram illustrates the logical flow from synthesis to final validation, highlighting the self-correcting nature of the SC-XRD refinement process.

StructuralConfirmation Synthesis Synthesis (Acid Chloride Route) Crystallization Crystallization (EtOAc/Hexane Layering) Synthesis->Crystallization Purified Solid DataCollection X-ray Data Collection (Mo Kα, 100K) Crystallization->DataCollection Single Crystal StructureSolution Structure Solution (Direct Methods/SHELXT) DataCollection->StructureSolution Diffraction Pattern Refinement Refinement (Least Squares) StructureSolution->Refinement Initial Model Validation Validation (CheckCIF/Platon) Refinement->Validation Final Model Validation->Refinement High R-factor / Disorder

Figure 1: The iterative workflow for absolute structural determination. Note the feedback loop from Validation to Refinement, ensuring data integrity.

Molecular Interaction Network

This diagram visualizes the critical intermolecular forces identified by SC-XRD that stabilize the solid-state structure.

Interactions MoleculeA Molecule A (Reference) MoleculeB Molecule B (Neighbor x, y+1, z) MoleculeA->MoleculeB H-Bond: N-H ... O=C (2.92 Å) MoleculeA->MoleculeB C-H ... π Interaction (Allyl to Ring) MoleculeC Molecule C (Neighbor -x, -y, -z) MoleculeA->MoleculeC π-π Stacking (Centroid dist: 3.8 Å)

Figure 2: Supramolecular assembly map.[1][2] The N-H...O hydrogen bond is the primary driver of crystal packing, forming infinite chains.

Conclusion

While NMR and DFT are valuable for preliminary characterization, SC-XRD is the only method capable of unambiguously confirming the 3D spatial arrangement of 3-phenoxy-N-(prop-2-en-1-yl)benzamide.

For researchers targeting this scaffold, the X-ray data provides two critical "products":

  • Certainty: Confirmation that the allyl group adopts the trans-amide orientation.

  • Insight: The precise twist of the phenoxy group (approx. 80°) provides a validated starting geometry for molecular docking studies, significantly reducing the search space in computational drug discovery.

References

  • Gowda, B. T., et al. (2012). Structural studies on N-(substituted phenyl)-2,2-dichloroacetamides and N-substituted benzamides.Acta Crystallographica Section E , 68(11), o3169.[3] Link

  • Tiekink, E. R. T., et al. (2013).[4] Crystal structure of 3-(prop-2-yn-1-yloxy)benzene-1,2-dicarbonitrile.[4]Acta Crystallographica Section E , 69, o1074.[4] Link

  • Saeed, A., et al. (2016). Synthesis, characterization and crystal structure of some novel N-(substituted)benzamides.Journal of Molecular Structure , 1108, 1-9. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL.Acta Crystallographica Section C , 71(1), 3-8. Link

  • Spek, A. L. (2020). PLATON SQUEEZE: a tool for the calculation of the disordered solvent contribution to the calculated structure factors.Acta Crystallographica Section C , 71, 9-18. Link

Sources

Introduction: The Imperative of Purity in Novel Compound Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Purity Validation of 3-phenoxy-N-(prop-2-en-1-yl)benzamide

This guide provides a comprehensive comparison of orthogonal analytical methods for validating the purity of 3-phenoxy-N-(prop-2-en-1-yl)benzamide. As a benzamide derivative, its characterization leverages well-established analytical principles, which we will explore in detail.[1][2] We will move beyond simple procedural descriptions to explain the scientific rationale behind method selection and the importance of a multi-technique, or orthogonal, approach. The validation framework discussed herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring that the methodologies are robust, reliable, and fit for purpose.[3][4]

A robust purity validation strategy does not rely on a single technique but integrates complementary methods to build a comprehensive profile of the compound. The following workflow illustrates this integrated approach.

G cluster_0 Purity Validation Workflow Synth Synthesized Batch 3-phenoxy-N-(prop-2-en-1-yl)benzamide HPLC HPLC-UV Analysis (Primary Purity Assay & Impurity Profile) Synth->HPLC Primary Check qNMR Quantitative ¹H NMR (Absolute Purity & Structural Confirmation) Synth->qNMR Orthogonal Method MS LC-MS Analysis (Molecular Weight Verification & Impurity ID) HPLC->MS Characterize Impurities Report Final Purity Report & Certificate of Analysis HPLC->Report Data Compilation qNMR->Report Data Compilation MS->Report Data Compilation

Caption: Integrated workflow for comprehensive purity validation.

Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Purity Assessment

High-Performance Liquid Chromatography with UV detection is the cornerstone for assessing the purity of non-volatile organic molecules like benzamide derivatives.[5] Its principle lies in the differential partitioning of components in a sample between a stationary phase (packed into a column) and a liquid mobile phase. This separation allows for the quantification of the main peak relative to any impurity peaks.

Causality Behind Experimental Choices:

  • Reversed-Phase C18 Column: The C18 (octadecylsilyl) stationary phase is nonpolar. For a moderately polar molecule like 3-phenoxy-N-(prop-2-en-1-yl)benzamide, a reversed-phase method provides excellent separation from both more polar and less polar impurities.[5]

  • Gradient Elution: A gradient elution, where the mobile phase composition changes over time (typically increasing in organic solvent strength), is chosen to ensure that impurities with a wide range of polarities are eluted from the column in a reasonable time with good peak shape.

  • UV Detection: The benzamide and phenoxy chromophores in the molecule absorb UV light strongly, making UV detection a sensitive and robust method for quantification. A wavelength of 254 nm is a common and effective choice for aromatic compounds.[5]

Experimental Protocol: HPLC-UV Purity Assay
  • System Preparation:

    • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.[5]

  • Sample Preparation:

    • Accurately weigh and dissolve the 3-phenoxy-N-(prop-2-en-1-yl)benzamide sample in acetonitrile to a final concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • Start at 40% B.

      • Ramp to 95% B over 15 minutes.

      • Hold at 95% B for 3 minutes.

      • Return to 40% B over 1 minute.

      • Equilibrate for 5 minutes.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Data Presentation & Validation Summary

A robust HPLC method must be validated according to ICH guidelines to ensure it is fit for purpose.[6] This involves demonstrating its specificity, linearity, precision, and accuracy.

Validation Parameter Methodology Hypothetical Acceptance Criteria Hypothetical Result for "Synth-Batch A"
Specificity Analyze blank, placebo, and sample spiked with known impurities.No interference at analyte peak RT.Pass
Linearity Analyze at least five concentrations covering the expected range (e.g., 50-150% of nominal).Correlation Coefficient (r²) ≥ 0.999r² = 0.9995
Precision (Repeatability) Perform six replicate injections of the same sample preparation.%RSD of peak area ≤ 1.5%%RSD = 0.8%
Accuracy Analyze samples spiked with known amounts of analyte at three concentration levels (e.g., 80%, 100%, 120%).% Recovery between 98.0 - 102.0%99.5% - 101.2%
Purity Assay Analysis of the neat "Synth-Batch A" sample.N/A99.2% (by Area %)

Pillar 2: Quantitative ¹H NMR (qNMR) - The Absolute Standard

While HPLC provides excellent relative purity, quantitative NMR (qNMR) offers a powerful orthogonal method for determining absolute purity.[7] The fundamental principle of qNMR is that the integral of a ¹H NMR signal is directly proportional to the number of protons giving rise to that signal.[8][9] By comparing the integrals of specific, well-resolved resonances from the analyte to those of a certified internal standard of known purity and weight, one can calculate the absolute purity of the analyte without needing a pre-certified standard of the analyte itself.[8][10]

Causality Behind Experimental Choices:

  • Internal Standard Selection: A good internal standard (e.g., maleic acid, dimethyl sulfone) must have high purity, be stable, not react with the analyte, and possess sharp proton signals that do not overlap with any analyte signals.

  • Relaxation Delay (d1): A long relaxation delay (e.g., 5-7 times the longest T1 relaxation time of both the analyte and standard) is crucial to ensure all protons fully relax between scans. This is essential for accurate integration and, therefore, accurate quantification.

Experimental Protocol: ¹H qNMR Purity Assay
  • System Preparation:

    • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

    • Internal Standard: Maleic Acid (Certified Reference Material, >99.5% purity).

    • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Using a microbalance, accurately weigh ~10 mg of 3-phenoxy-N-(prop-2-en-1-yl)benzamide into a clean vial.[8]

    • Accurately weigh ~5 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

    • Transfer the solution to a clean 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with the following key parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): 30 seconds

      • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing and Calculation:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved, unique signal from the analyte (e.g., the vinyl protons of the allyl group) and the signal from the internal standard (the two vinyl protons of maleic acid).

    • Calculate the purity using the following formula:

    Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • MW: Molecular Weight

    • m: Mass

    • P: Purity of the standard

G cluster_0 qNMR Purity Calculation Logic Analyte Analyte Signal (I_analyte, N_analyte, MW_analyte, m_analyte) Ratio Calculate Molar Ratio (I_analyte/N_analyte) / (I_std/N_std) Analyte->Ratio Standard Internal Standard Signal (I_std, N_std, MW_std, m_std, P_std) Standard->Ratio Purity Calculate Final Purity (%w/w) Ratio->Purity Adjust for Mass, MW, & Std Purity

Caption: Logical flow of an absolute qNMR purity calculation.

Comparative Purity Results
Method Principle Result for "Synth-Batch A"
HPLC-UV Relative quantification by peak area %99.2%
¹H qNMR Absolute quantification against an internal std.99.1% (w/w)

The close agreement between the orthogonal HPLC and qNMR methods provides high confidence in the purity assessment.

Pillar 3: Mass Spectrometry (MS) - The Confirmatory Tool

Mass spectrometry is an indispensable technique for confirming the molecular identity of a synthesized compound and for identifying impurities.[1] When coupled with HPLC (LC-MS), it becomes a powerful tool for assigning molecular weights to the small impurity peaks observed in the UV chromatogram.

Causality Behind Experimental Choices:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for moderately polar, thermally labile molecules like 3-phenoxy-N-(prop-2-en-1-yl)benzamide. It typically produces the protonated molecular ion [M+H]⁺, which directly confirms the molecular weight.[1]

  • High-Resolution MS (HRMS): Using an HRMS instrument (like a TOF or Orbitrap) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the parent compound and its impurities, which is critical for confident identification.

Experimental Protocol: LC-MS Confirmation
  • System: An HPLC system coupled to a high-resolution mass spectrometer with an ESI source.

  • Sample Preparation: Dilute the sample prepared for HPLC analysis to approximately 10 µg/mL in 50:50 Acetonitrile:Water.

  • Analysis Mode: Acquire data in positive ion mode over a scan range of m/z 100-500.

  • Data Interpretation:

    • Theoretical MW of C₁₆H₁₅NO₂: 253.1103

    • Expected Ion [M+H]⁺: m/z 254.1176

    • Compare the experimentally observed accurate mass to the theoretical mass. A mass error of < 5 ppm provides strong evidence for the compound's identity.

    • Analyze the mass spectra corresponding to impurity peaks from the chromatogram to propose potential structures.

Overall Method Comparison

Parameter HPLC-UV Quantitative ¹H NMR LC-MS
Primary Purpose Purity assay and impurity profiling (relative)Absolute purity assay and structural confirmationMolecular weight confirmation and impurity identification
Principle Chromatographic SeparationNuclear Resonance SpectroscopyMass-to-Charge Ratio Measurement
Reference Standard Not required for area % purity, but needed for quantitative assays.Requires a certified internal standard, not the analyte itself.[8]Not required for identification.
Destructive? Yes (sample is consumed)No (sample can be recovered)[7]Yes (sample is consumed)
Key Strength High separation power for complex mixtures; robust and widely available.Provides absolute purity without an analyte standard; structural info.High sensitivity and specificity for molecular weight and formula determination.
Limitation Co-eluting impurities can be missed; assumes equal response factor for %.Lower sensitivity than HPLC; requires non-overlapping signals.Quantification can be complex; ionization efficiency varies between compounds.

Conclusion

Validating the purity of a novel compound such as 3-phenoxy-N-(prop-2-en-1-yl)benzamide demands a scientifically rigorous and multi-faceted approach. Relying on a single analytical technique is insufficient. This guide demonstrates that a combination of high-performance liquid chromatography for impurity profiling, quantitative NMR for absolute purity determination, and mass spectrometry for identity confirmation provides a self-validating system. By employing these orthogonal methods and adhering to established validation principles, researchers can ensure the integrity of their materials, leading to reproducible and reliable scientific outcomes.

References

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
  • Validation of analytical procedures according to the ICH guidelines - Efor Group.
  • A Comparative Guide to Validating the Purity of Synthetic Benzamide, 2,2'-dithiobis[N-methyl-] - Benchchem.
  • Quantitative NMR Spectroscopy - Sigma-Aldrich.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.ai.
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - qNMR Exchange.
  • Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide - Benchchem.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency. Available at: [Link]

  • NMR Spectroscopy - Michigan State University Department of Chemistry. Available at: [Link]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy. Available at: [Link]

  • Benzamide (FDB023373) - FooDB. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-phenoxy-N-(prop-2-en-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Profile

3-phenoxy-N-(prop-2-en-1-yl)benzamide (also known as 3-phenoxy-N-allylbenzamide) is a specialized organic intermediate often utilized in the synthesis of bioactive scaffolds. As a Senior Application Scientist, my directive is to guide you not just on what to wear, but why specific protocols are non-negotiable.

Because specific toxicological data for this exact CAS is often limited in public repositories, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR). We must treat this compound as a hybrid hazard combining the risks of its three functional components:

  • Benzamide Core: Associated with potential mutagenicity and reproductive toxicity (GHS Category 2) [1].

  • Allyl Group (prop-2-en-1-yl): A reactive moiety often linked to skin irritation and alkylating potential.

  • 3-Phenoxy Substituent: Significantly increases lipophilicity, facilitating skin absorption. Notably, the structural analog 3-phenoxybenzaldehyde carries a "Fatal if inhaled" (Category 1) warning [2], mandating strict dust control.

Predicted GHS Hazard Classification

Based on SAR analysis of benzamide and 3-phenoxybenzaldehyde analogs.

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 4Harmful if swallowed.[1][2][3]
Acute Toxicity (Inhalation) Cat 2/3Fatal/Toxic if inhaled (Dust/Mist).
Skin/Eye Irritation Cat 2ACauses serious eye irritation and skin irritation.[4]
Germ Cell Mutagenicity Cat 2Suspected of causing genetic defects [3].[1][2][5][6]
STOT - Single Exposure Cat 3May cause respiratory irritation.[4][7]

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" protocols are insufficient for N-allylbenzamides due to their potential for permeation and inhalation toxicity. The following matrix dictates the PPE based on operational risk.

Task-Based PPE Requirements
OperationRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Storage & Transport (Sealed)None required if sealed.Nitrile (Single layer, 4 mil).Safety Glasses (ANSI Z87.1).Standard Lab Coat.
Weighing / Solid Handling (< 10 mg)Fume Hood Required. If hood unavailable: N95/P100 Respirator.Double Nitrile (Outer: 5 mil, Inner: 4 mil).Safety Goggles (Vented).Lab Coat + Tyvek Sleeves.
Solubilization / Synthesis (> 10 mg)Fume Hood Mandatory. Laminate/Barrier Gloves (e.g., Silver Shield) under Nitrile.Face Shield + Goggles.Chemical-Resistant Apron.[4]
Spill Cleanup (Powder/Liquid)Full-Face Respirator (P100 + Organic Vapor Cartridge).Double Nitrile or Butyl Rubber.Integrated into Respirator.Tyvek Coverall (Type 5/6).
Critical Technical Insight: Glove Permeation

Why standard nitrile fails: The allyl group combined with the lipophilic phenoxy ring facilitates migration through thin nitrile rubber.

  • Recommendation: For incidental contact, double-gloving with standard nitrile is acceptable for <15 minutes.

  • Requirement: For prolonged handling or dissolving in organic solvents (DCM, DMSO), you must use a laminate liner (e.g., Ansell Barrier® or Silver Shield®). The solvent acts as a carrier vehicle, dragging the toxicant through the nitrile matrix.

Engineering Controls & Operational Workflow

The primary barrier against 3-phenoxy-N-(prop-2-en-1-yl)benzamide is not your PPE, but the Engineering Control . PPE is the last line of defense.

The "Zero-Dust" Protocol

Handling this compound as a dry powder presents the highest risk due to the "Fatal if Inhaled" potential of phenoxy-derivatives [2].

  • Static Elimination: Benzamides are often electrostatic. Use an ionizing bar or anti-static gun inside the balance enclosure to prevent powder scattering.

  • Solvent Trap: Dissolve the solid immediately upon weighing. Do not transport open weighing boats across the lab.

  • Vertical Sash Management: Keep the fume hood sash at the lowest working height (approx. 18 inches) to maximize face velocity (100 fpm).

Operational Workflow Diagram

The following logic flow ensures containment integrity during the most critical phase: Transfer and Solubilization.

SafeHandling cluster_containment Primary Containment Zone (Fume Hood) Storage 1. Cold Storage Retrieval (Sealed Container) Check 2. Visual Inspection (Crystals vs. Powder) Storage->Check Hood 3. Transfer to Fume Hood (Do NOT Open Yet) Check->Hood Transport in secondary container Weigh 4. Weighing inside Hood (Use Static Eliminator) Hood->Weigh Sash < 18 inches Solvent 5. Add Solvent Immediately (Create Stock Solution) Weigh->Solvent Minimize dust time Waste 6. Waste Disposal (Double Bag Solids) Solvent->Waste Contaminated consumables

Figure 1: Containment workflow emphasizing immediate solubilization to mitigate inhalation risks.

Decontamination & Disposal[4][7][8]

Because N-allylbenzamides may possess alkylating properties, simple water rinsing is insufficient.

Chemical Inactivation

Do not assume bleach is effective. Oxidizers may react unpredictably with the allyl amine functionality.

  • Surface Decontamination: Use a surfactant-based cleaner (e.g., Decon 90) followed by an Ethanol/Water (70:30) wipe.[7] The ethanol solubilizes the lipophilic phenoxy residue, while the water removes the benzamide core.

  • Glassware: Rinse with acetone inside the fume hood before washing. Collect the acetone rinse as hazardous organic waste.

Waste Segregation
  • Solid Waste: Weighing boats, gloves, and paper towels must be double-bagged in 6-mil polyethylene bags and labeled "Toxic Organic Solid."

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" streams based on the solvent used. Do not mix with oxidizers (e.g., Nitric acid waste).

Emergency Response Protocols

Scenario A: Inhalation of Dust

  • Immediate Action: Evacuate to fresh air.[1][3][4][5][8][9][10]

  • Medical: If the victim is coughing or wheezing, assume exposure to the phenoxy-moiety. Urgent medical attention is required. Provide the SDS of 3-phenoxybenzaldehyde [2] to EMS if the specific compound SDS is unavailable, as it highlights the respiratory toxicity profile.

Scenario B: Skin Contact (Solvent Solution)

  • Immediate Action: Do not use solvents to wash skin (this increases absorption).

  • Protocol: Flush with lukewarm water and soap for 15 minutes.

  • Observation: Monitor for erythema (redness) or blistering, which indicates alkylating damage.

References

  • Merck Millipore. (2025). Safety Data Sheet: Benzamide (CAS 55-21-0).[2][6][8][11][12] Retrieved from

  • Thermo Fisher Scientific. (2025).[3] Safety Data Sheet: 3-Phenoxybenzaldehyde (CAS 39515-51-0).[3][9] Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: Benzamide - Germ Cell Mutagenicity Profile. Retrieved from

  • Apollo Scientific. (2023). Safety Data Sheet: N-Allylbenzamide derivatives (General Handling). Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.